2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Mechanism of Action
Target of action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
The exact mode of action can vary depending on the specific thiophene-based compound and its target. For example, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical pathways
The affected biochemical pathways can also vary widely. Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of action
The molecular and cellular effects of thiophene-based compounds can vary widely depending on the specific compound and its target. For example, some thiophene-based compounds have been reported to have anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis, on the other hand, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications .
Scientific Research Applications
2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Uniqueness
Its combination of a thiophene ring with a tert-butylbenzamido group and a cyclopenta[b]thiophene moiety makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-20(2,3)13-10-8-12(9-11-13)17(23)22-19-16(18(24)21-4)14-6-5-7-15(14)25-19/h8-11H,5-7H2,1-4H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUOOGQGXOQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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